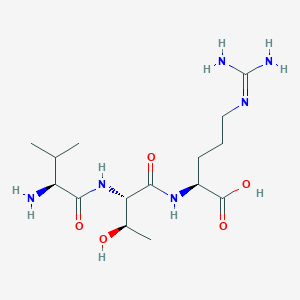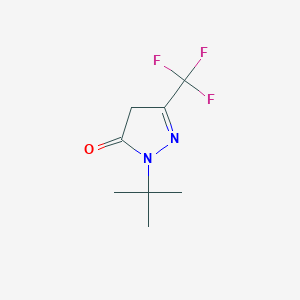
L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- is a complex peptide composed of multiple amino acids. This compound is notable for its potential applications in various fields, including medicine, biology, and chemistry. Each amino acid in this peptide contributes to its unique properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and length of the peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and purification using techniques like HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently purified from the host cells.
化学反应分析
Types of Reactions
L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as phenylalanine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of phenylalanine hydroxides.
科学研究应用
L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, such as enhancing immune responses and promoting wound healing.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用机制
The mechanism of action of L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- involves its interaction with specific molecular targets and pathways. For instance, L-arginine is known to be a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and immune responses . The peptide may also interact with cell surface receptors and intracellular signaling molecules, modulating various biological processes.
相似化合物的比较
Similar Compounds
L-Arginine: A semi-essential amino acid involved in NO synthesis and various metabolic pathways.
L-Lysine: An essential amino acid important for protein synthesis and calcium absorption.
L-Valine: A branched-chain amino acid (BCAA) crucial for muscle metabolism and tissue repair.
L-Phenylalanine: An essential amino acid that serves as a precursor for neurotransmitters like dopamine and norepinephrine.
Uniqueness
L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Unlike individual amino acids, this peptide can exhibit synergistic effects, enhancing its functionality in various biological contexts.
属性
CAS 编号 |
264147-37-7 |
|---|---|
分子式 |
C43H68N12O8 |
分子量 |
881.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H68N12O8/c1-27(2)36(55-37(57)30(46)18-9-11-21-44)41(61)50-26-35(56)51-33(24-28-14-5-3-6-15-28)39(59)54-34(25-29-16-7-4-8-17-29)40(60)52-31(19-10-12-22-45)38(58)53-32(42(62)63)20-13-23-49-43(47)48/h3-8,14-17,27,30-34,36H,9-13,18-26,44-46H2,1-2H3,(H,50,61)(H,51,56)(H,52,60)(H,53,58)(H,54,59)(H,55,57)(H,62,63)(H4,47,48,49)/t30-,31-,32-,33-,34-,36-/m0/s1 |
InChI 键 |
SEJPHNJSBICUOU-PITCCTKHSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)
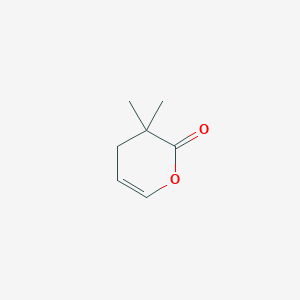
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)
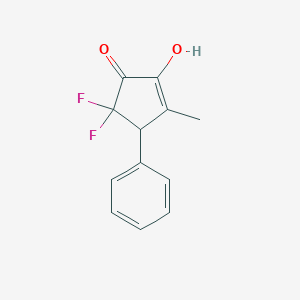
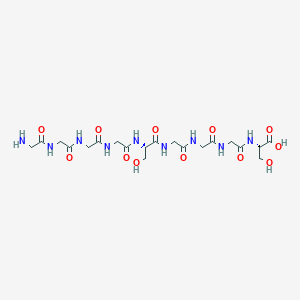
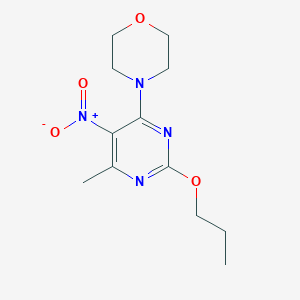
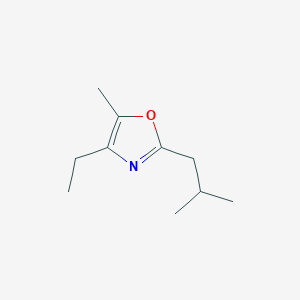
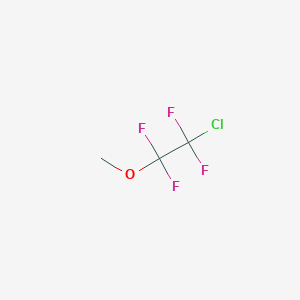
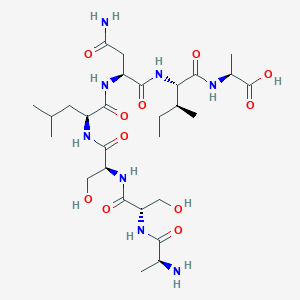
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)
